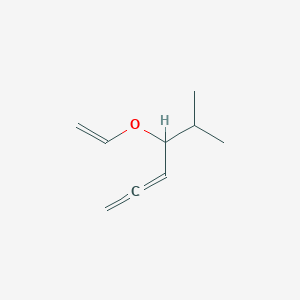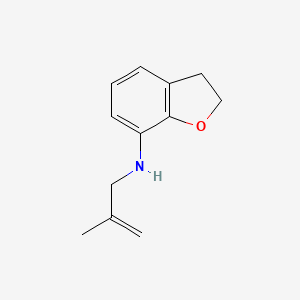![molecular formula C14H15N3O4 B14587873 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-24-6](/img/structure/B14587873.png)
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitroanilino)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 4-nitroaniline with a suitable spirocyclic precursor. One common method involves the use of a cyclization reaction where the nitroaniline is reacted with a spirocyclic ketone under acidic or basic conditions to form the desired spirocyclic dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or other functionalized spirocyclic diones.
科学的研究の応用
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique binding properties with target molecules.
類似化合物との比較
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with different ring size and properties.
Spiro[5.5]undecane-1,7-dione: Similar in structure but with a larger ring system.
Uniqueness
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
CAS番号 |
61343-24-6 |
|---|---|
分子式 |
C14H15N3O4 |
分子量 |
289.29 g/mol |
IUPAC名 |
2-(4-nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-14(7-1-2-8-14)13(19)16(12)15-10-3-5-11(6-4-10)17(20)21/h3-6,15H,1-2,7-9H2 |
InChIキー |
PKINTLYPMQRNHL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


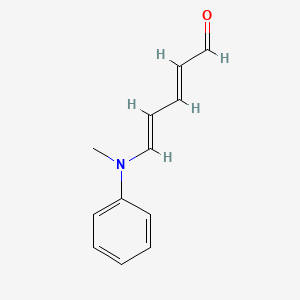
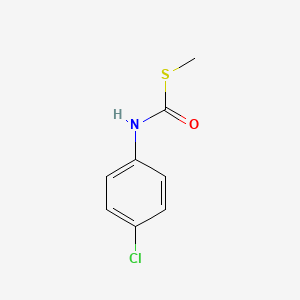

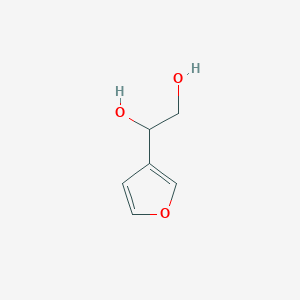
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
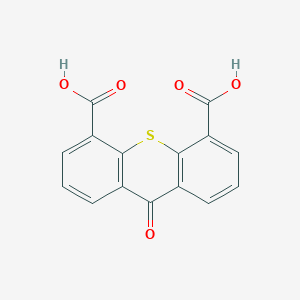
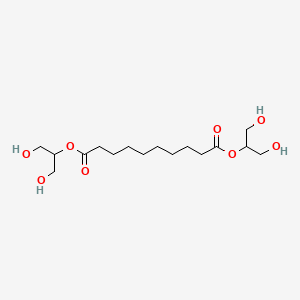


![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
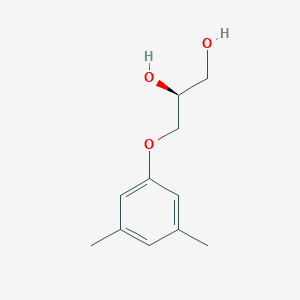
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
